2,5-Dibromofuran

Conductive Polymers Organic Electronics Electrosynthesis

2,5-Dibromofuran (CAS 32460-00-7) is a dihalogenated heteroaromatic building block belonging to the class of brominated furans. It is characterized by the presence of two bromine atoms at the symmetric 2- and 5-positions of the furan ring.

Molecular Formula C4H2Br2O
Molecular Weight 225.87 g/mol
CAS No. 32460-00-7
Cat. No. B110504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromofuran
CAS32460-00-7
Molecular FormulaC4H2Br2O
Molecular Weight225.87 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)Br
InChIInChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H
InChIKeyLACYYWKMIJOHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromofuran (CAS 32460-00-7): Properties, Synthesis, and Role as a Precision Synthetic Intermediate


2,5-Dibromofuran (CAS 32460-00-7) is a dihalogenated heteroaromatic building block belonging to the class of brominated furans . It is characterized by the presence of two bromine atoms at the symmetric 2- and 5-positions of the furan ring. This specific substitution pattern imparts distinct reactivity, enabling selective functionalization strategies in organic synthesis [1]. It is typically synthesized by direct bromination of furan [2]. Physicochemically, it is a liquid at room temperature with a density of approximately 2.11 g/mL and a boiling point near 165 °C .

Why Generic 'Dibromofuran' Substitutions Fail: The Critical Role of 2,5-Regiochemistry in Reactivity and Material Performance


Procurement of a generic 'dibromofuran' without specifying the 2,5-isomer is a high-risk strategy for precise chemical synthesis. The position of bromine atoms on the furan ring dictates the compound's reactivity profile, particularly in cross-coupling and metal-halogen exchange reactions. The 2,5-substitution pattern provides a unique, symmetric scaffold that enables distinct reaction pathways compared to its regioisomers like 2,3- or 3,4-dibromofuran [1]. For example, the site-selectivity of palladium-catalyzed reactions and the ability to undergo controlled 'halogen dance' rearrangements are directly governed by the bromine substitution pattern . Using an incorrect isomer will lead to different product distributions, altered reaction kinetics, and potential synthetic dead-ends, ultimately compromising the yield and purity of the target advanced intermediate or functional material.

Quantitative Differentiation of 2,5-Dibromofuran: Head-to-Head Evidence for Informed Procurement


Access to High-Performance Polyfuran via Electroreduction: A Material Science Benchmark

2,5-Dibromofuran serves as a specific monomer precursor for the synthesis of high-quality, conjugated polyfuran (PF) via electroreductive polymerization [1]. This method yields a polymer with a degree of polymerization > 100, a conductivity of 10⁻³ S/cm after AsF₅ doping, and a band gap (Eg) of 2.2 eV [1]. In contrast, polymers derived from the anodic coupling of furan exhibit a significantly lower degree of conjugation due to competing acid-catalyzed side reactions, as confirmed by IR spectroscopy [1]. The 2,5-substitution pattern of the dibromide is essential for the nickel-catalyzed chain-growth mechanism to proceed effectively [1].

Conductive Polymers Organic Electronics Electrosynthesis

Divergent Regioselective Synthesis via Halogen Dance Control on the 2,5-Scaffold

The 2,5-dibromofuran isomer offers a unique synthetic platform for accessing two distinct trisubstituted furan scaffolds through controlled 'halogen dance' (HD) or its prevention [1]. By modulating reaction conditions (e.g., addition time, solvent), the same starting material can yield either 2-substituted 3,5-dibromofurans (via HD) or 3-substituted 2,5-dibromofurans (via HD prevention) [1]. For instance, quenching with chlorotrimethylsilane yields the HD product (71% yield) or the HD prevention product (75% yield) [1]. In contrast, while 2,3-dibromofuran also undergoes HD, its substitution pattern limits the diversity of accessible products, as the 2,5-isomer provides a complementary entry point to a different set of derivatives [2].

Regioselective Synthesis Halogen Dance Organolithium Chemistry

High-Yielding, Atom-Efficient Cross-Coupling: A Comparative Advantage Over Thiophene Analogs

2,5-Dibromofuran participates in palladium-catalyzed cross-coupling reactions with triarylbismuths to yield 2,5-diarylfurans with high efficiency [1]. This atom-economic method proceeds smoothly to completion within one hour [1]. While direct quantitative comparisons under identical conditions are lacking, 2,5-dibromofuran is frequently benchmarked against its thiophene analog, 2,5-dibromothiophene, in materials chemistry [2]. The replacement of sulfur with oxygen in the heterocycle can significantly alter the electronic properties of the resulting conjugated materials (e.g., band gap, HOMO/LUMO levels), making the furan derivative a critical component for tuning device performance in organic electronics [2].

Cross-Coupling Palladium Catalysis Atom Economy

Regioselective Cross-Coupling: Predictable Site-Selectivity at the C-2 Position

In transition metal-catalyzed cross-coupling reactions, 2,5-dibromofuran exhibits excellent and predictable site-selectivity, with reactions proceeding preferentially at the more reactive C-2 position . This behavior is consistent across a range of named reactions, including Negishi, Stille, Suzuki, and Sonogashira couplings . This regioselectivity is crucial for stepwise functionalization, allowing chemists to differentiate the two bromine handles for the synthesis of unsymmetrical 2,5-disubstituted furans .

Site-Selectivity Cross-Coupling Palladium Catalysis

High-Value Application Scenarios for 2,5-Dibromofuran: From Conductive Polymers to Complex Furans


Synthesis of Conjugated Polyfuran for Organic Electronics (OFETs, OPVs)

2,5-Dibromofuran is a definitive monomer precursor for synthesizing high-quality, conjugated polyfuran (PF) via electrosynthesis . The resulting polymer, with its well-defined optoelectronic properties (Eg = 2.2 eV, conductivity of 10⁻³ S/cm after doping), is a candidate for active layers in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The electroreductive method uniquely circumvents the acid-catalyzed side reactions that plague the anodic polymerization of furan, ensuring a higher degree of polymerization and structural regularity .

Controlled Synthesis of Densely Functionalized Trisubstituted Furans

Researchers requiring access to specific trisubstituted furan scaffolds will find 2,5-dibromofuran a strategically important intermediate. By leveraging controlled halogen dance (HD) chemistry, the 2,5-isomer can be selectively transformed into either 2-substituted 3,5-dibromofurans (via HD) or 3-substituted 2,5-dibromofurans (via prevention) by adjusting reaction parameters like addition time and solvent . This divergent reactivity provides a streamlined, high-yielding route to complex molecular architectures that are difficult to access from other isomers .

Stepwise Functionalization to Unsymmetrical 2,5-Diarylfurans via Sequential Cross-Coupling

The predictable site-selectivity of 2,5-dibromofuran in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira) at the C-2 position makes it an ideal building block for the synthesis of unsymmetrical 2,5-disubstituted furans . This allows chemists to install two different aryl or heteroaryl groups in a controlled, stepwise manner. Furthermore, its ability to undergo high-yielding bis-arylation with atom-economical reagents like triarylbismuths in just one hour highlights its efficiency in synthesizing symmetrical 2,5-diarylfurans for material science applications [3].

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